4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (also known as APT) is a heterocyclic compound containing a triazole ring and a thiol group. Its synthesis has been reported in various scientific publications, with methods involving the reaction of hydrazinocarbonyl chloride with substituted phenylthioureas []. The characterization of APT typically involves techniques like elemental analysis, mass spectrometry, and nuclear magnetic resonance spectroscopy (NMR) [, ].
While research on APT is ongoing, several potential applications in scientific research are being explored:
Despite the mentioned potential applications, extensive research is still needed to fully understand the properties and efficacy of APT. Further studies are crucial for:
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound characterized by its triazole ring structure. Its molecular formula is and it has a molecular weight of approximately 192.24 g/mol. This compound features an amino group at the 4-position, a phenyl group at the 5-position, and a thiol group at the 3-position of the triazole ring. The presence of these functional groups endows the compound with significant chemical reactivity and biological activity, making it of interest in various fields, including medicinal chemistry and agricultural science.
These reactions are essential for modifying the compound to create derivatives with enhanced biological activities or different pharmacological profiles.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits promising biological activities:
The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves several steps:
These methods allow for the efficient production of the compound with good yields.
The applications of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol span multiple domains:
Interaction studies involving 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Amino-2-methylbenzimidazole | Benzimidazole ring | Exhibits unique anti-inflammatory properties |
| 5-Amino-1H-pyrazole | Pyrazole ring | Known for its neuroprotective effects |
| 1-Amino-3-thiocyanato-pyrazole | Pyrazole with thiocyanate group | Displays potent antifungal activity |
| 4-Aminoquinoline | Quinoline structure | Significant antimalarial properties |
The uniqueness of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of amino and thiol functionalities within the triazole framework, which contributes to its diverse biological activities and potential applications in medicinal chemistry.
The 1,2,4-triazole scaffold has been a cornerstone of heterocyclic chemistry since the early 20th century, with derivatives emerging as critical intermediates in pharmaceutical and agricultural formulations. The introduction of sulfur and amino substituents in the 1950s–1970s expanded the reactivity profile of triazoles, enabling applications in coordination chemistry and bioactive molecule design.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol was first synthesized in the 1970s through cyclization of potassium dithiocarbazinate salts with hydrazine hydrate, yielding a compound with tautomeric equilibria between thiol and thione forms. Its development paralleled advancements in triazole-based fungicides and antifungal agents, underscoring its relevance in combating resistant pathogens.
The 1,2,4-triazole core consists of a five-membered ring with three nitrogen atoms at positions 1, 2, and 4, and two double bonds. Substituents at positions 3, 4, and 5 dictate the compound’s electronic properties and reactivity.
| Position | Substituent | Functional Role |
|---|---|---|
| 4 | Amino (-NH₂) | Hydrogen bonding, nucleophilicity |
| 5 | Phenyl (-C₆H₅) | Aromatic stabilization, π-conjugation |
| 3 | Thiol (-SH) | Tautomerism, metal coordination |
The thiol group at position 3 enables tautomerism between the thiol (3H-tautomer) and thione (5H-tautomer) forms, influencing solubility and binding affinity.
The compound is known by multiple IUPAC and trivial names, reflecting its structural features and historical usage:
Recent studies highlight the compound’s dual role as a ligand in coordination chemistry and a precursor for bioactive derivatives. Key areas include:
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol represents a heterocyclic compound containing a five-membered triazole ring with three nitrogen atoms positioned at the 1, 2, and 4 positions [1] [2]. The molecular formula is established as C₈H₈N₄S with a molecular weight of 192.24 grams per mole [1] [2] [3]. The compound exhibits a planar molecular geometry with specific functional group arrangements that contribute to its unique chemical properties [14].
The structural framework consists of a 1,2,4-triazole core bearing an amino group (-NH₂) at position 4, a phenyl substituent (C₆H₅) at position 5, and a thiol group (-SH) at position 3 [1] [2]. The triazole ring system demonstrates remarkable stability due to the delocalized electron density across the nitrogen-containing heterocycle [26]. Computational studies utilizing density functional theory methods have revealed that the electron density distribution shows more localization in the nitrogen-nitrogen-carbon-sulfur ring fragment [14].
The phenyl ring attached at position 5 adopts a coplanar arrangement with the triazole core, facilitating conjugation between the aromatic systems [1]. The amino group at position 4 provides additional electron-donating character to the molecule, while the thiol group at position 3 serves as both an electron-donating and nucleophilic center [27] [28]. The molecular configuration has been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [4] [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈N₄S | [1] [2] [3] |
| Molecular Weight (g/mol) | 192.24 | [1] [2] [3] |
| CAS Number | 22706-11-2 | [1] [2] [3] |
| MDL Number | MFCD00269264 | [5] |
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits dynamic equilibrium between its thiol and thione tautomeric forms, a phenomenon extensively documented in triazole chemistry [9] [10]. High-performance liquid chromatography coupled with mass spectrometry analysis has definitively established the coexistence of both tautomeric forms in solution [9]. The thiol form, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, exists in equilibrium with its thione counterpart, 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione [9] [10].
Quantitative analysis reveals that under neutral conditions, the thione form predominates, comprising approximately 97.27% of the equilibrium mixture, while the thiol form accounts for the remaining 2.73% [9]. This distribution reflects the greater thermodynamic stability of the thione tautomer in neutral and acidic media [9]. The equilibrium position demonstrates pH-dependent behavior, with alkaline conditions favoring the thiol form [9]. When sodium hydrogen carbonate is added to the solution, the proportion of the thiol form increases to approximately 5.5% [9].
The tautomeric interconversion involves the migration of a hydrogen atom between the sulfur atom and a nitrogen atom within the triazole ring system [9] [10]. Computational studies using density functional theory calculations have provided insights into the relative energies and electronic properties of both tautomeric forms [14]. The thione form exhibits greater polarity compared to the thiol form, as evidenced by the larger difference in total atomic charges between the nitrophenyl and triazole fragments [9].
| Tautomeric Form | Proportion (Neutral pH) | Proportion (Alkaline pH) | Reference |
|---|---|---|---|
| Thione Form | 97.27% | 94.5% | [9] |
| Thiol Form | 2.73% | 5.5% | [9] |
The crystallization behavior of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrates the ability of both tautomeric forms to adopt distinct solid-state structures [11] [12]. X-ray crystallographic studies of related triazole-thiol compounds have revealed that molecules typically crystallize in the thione form as planar structures with predominant intermolecular interactions [14]. The crystal packing arrangements are governed by hydrogen bonding networks involving the amino, thiol, and nitrogen atoms within the triazole ring system [12].
Crystallographic analysis of similar 1,2,4-triazole-3-thiol derivatives shows orthorhombic crystal systems with specific space group symmetries [14]. The molecular planarity observed in the solid state contributes to efficient crystal packing through π-π stacking interactions between aromatic ring systems [15] [16]. The presence of multiple hydrogen bond donors and acceptors within the molecular structure facilitates the formation of extended three-dimensional hydrogen bonding networks in the crystalline state [12].
The thermal behavior of crystalline forms has been investigated using differential thermal analysis and thermogravimetric techniques [22]. These studies reveal that the compound maintains thermal stability up to approximately 200°C before undergoing decomposition processes [22] [24]. The crystallization process can be influenced by solvent selection, with different solvents potentially stabilizing different tautomeric forms during crystal formation [11].
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrates variable solubility characteristics across different solvent systems, reflecting the amphiphilic nature of the molecule [19]. The compound exhibits high solubility in water, facilitating aqueous-based synthetic transformations and biological applications [19]. This aqueous solubility arises from the polar nature of the amino and thiol functional groups, which can form hydrogen bonds with water molecules [19].
In organic solvent systems, the compound shows excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [9] . These solvents are commonly employed in synthetic procedures involving this compound due to their ability to solubilize both the starting materials and the product [4] [17]. Ethanol serves as an effective recrystallization solvent, indicating moderate solubility with temperature-dependent behavior [5] [23].
The solubility in acetone demonstrates partial dissolution characteristics, with the compound showing limited but measurable solubility [20]. Dichloromethane and other halogenated solvents provide good dissolution properties for organic synthesis applications [19]. The variable solubility across different solvent systems enables selective purification strategies and facilitates various synthetic manipulations [19].
| Solvent | Solubility | Application | Reference |
|---|---|---|---|
| Water | Highly soluble | Aqueous reactions | [19] |
| Ethanol | Soluble | Recrystallization | [5] [23] |
| Dimethyl sulfoxide | Soluble | Reaction medium | [9] |
| Dimethylformamide | Soluble | Synthesis solvent | |
| Acetone | Partially soluble | Limited applications | [20] |
| Dichloromethane | Soluble | Organic synthesis | [19] |
The melting point of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been reported across multiple studies with values ranging from 195°C to 215°C, typically accompanied by decomposition [3] [21] [23]. The decomposition during melting indicates thermal instability at elevated temperatures, which is characteristic of many sulfur-containing heterocyclic compounds [21] [23]. Precise melting point determination requires careful control of heating rates and atmospheric conditions to minimize thermal degradation [23].
Thermal gravimetric analysis studies of related triazole-thiol compounds reveal thermal stability up to approximately 200°C before onset of decomposition processes [22] [24]. The thermal decomposition typically proceeds through multiple stages, involving loss of functional groups and ring fragmentation [22]. Differential thermal analysis indicates endothermic transitions corresponding to melting processes, followed by exothermic decomposition reactions [24].
The thermal stability characteristics influence synthetic procedures and storage requirements for this compound [22]. Synthesis reactions involving elevated temperatures must be carefully controlled to prevent thermal decomposition of the product [4] [5]. The compound demonstrates greater thermal stability in solid form compared to solution phase, where thermal degradation can occur at lower temperatures [24].
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 195-215°C (dec.) | Atmospheric pressure | [3] [21] [23] |
| Thermal Stability | Stable to 200°C | Solid state | [22] [24] |
| Decomposition | Multi-stage process | Above 200°C | [22] [24] |
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol contains multiple nucleophilic centers that contribute to its diverse chemical reactivity profile [27] [28]. The thiol group at position 3 represents the primary nucleophilic site, capable of participating in nucleophilic substitution reactions with electrophilic substrates . The sulfur atom possesses lone pair electrons that readily engage in nucleophilic attacks on various electrophilic centers .
The amino group at position 4 provides an additional nucleophilic center through its nitrogen atom [27] [28]. Computational studies utilizing density functional theory calculations have identified the flexibility of hydrogen atoms within both the amino and thiol groups toward nucleophilic attacks [27] [28]. These findings indicate the pivotal role of both functional groups in radical scavenging mechanisms and other nucleophilic processes [27] [28].
The nitrogen atoms within the triazole ring system also exhibit nucleophilic character, although to a lesser extent than the amino and thiol substituents [26]. Free radical scavenging studies have demonstrated that the compound exhibits superior antioxidant activity compared to related structures, with measured half-maximal inhibitory concentration values of 1.3 × 10⁻³ ± 0.2 × 10⁻³ M in 2,2-diphenyl-1-picrylhydrazyl assays [27] [28].
The nucleophilic reactivity enables various synthetic transformations including alkylation reactions at the thiol group, condensation reactions involving the amino group, and coordination complex formation through the nitrogen atoms [26]. These multiple nucleophilic sites provide versatility in chemical modification and functionalization strategies .
The acidic and basic properties of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol arise from the presence of multiple ionizable functional groups within the molecular structure [23] [29]. The thiol group exhibits acidic character with a predicted acid dissociation constant value of 8.49 ± 0.20, indicating moderate acidity in aqueous solution [23]. This acidic behavior enables deprotonation under basic conditions, generating the corresponding thiolate anion [9].
The amino group demonstrates basic properties through its ability to accept protons, forming protonated ammonium species under acidic conditions [29]. The basicity of the amino group is influenced by the electron-withdrawing effect of the triazole ring system, which reduces the electron density on the nitrogen atom [29]. The nitrogen atoms within the triazole ring can also participate in protonation-deprotonation equilibria, although their basicity is significantly lower than that of the amino substituent [29].
The tautomeric equilibrium between thiol and thione forms is sensitive to solution pH, with alkaline conditions promoting the thiol form and acidic conditions favoring the thione tautomer [9]. This pH-dependent behavior reflects the different ionization states of the functional groups and their influence on tautomeric stability [9]. The compound can function as both a hydrogen bond donor and acceptor, contributing to its solubility characteristics and intermolecular interaction patterns [29].
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Predicted pKa | 8.49 ± 0.20 | Aqueous solution | [23] |
| Thiol Acidity | Moderate | Deprotonation under basic pH | [9] [23] |
| Amino Basicity | Moderate | Protonation under acidic pH | [29] |
| pH Sensitivity | High | Tautomeric equilibrium | [9] |
Irritant